N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
Description
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a synthetic pyrazole derivative characterized by a 1,5-dimethyl-substituted pyrazole core linked via a carboxamide group to a side chain containing an ethoxyethyl spacer and a terminal imidazole ring. This compound is structurally distinct due to its combination of a lipophilic pyrazole core and a polar imidazole moiety, which may influence its pharmacokinetic and pharmacodynamic properties. The synthesis of such compounds typically involves coupling pyrazole-3-carboxylic acid derivatives with amines using carbodiimide-based reagents like EDCI and activators such as HOBT in the presence of a base like DIPEA ().
Properties
IUPAC Name |
N-[2-(2-imidazol-1-ylethoxy)ethyl]-1,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2/c1-11-9-12(16-17(11)2)13(19)15-4-7-20-8-6-18-5-3-14-10-18/h3,5,9-10H,4,6-8H2,1-2H3,(H,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYUSORRULJTSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NCCOCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carboxylic Acid Preparation
The pyrazole core is synthesized via cyclocondensation of hydrazine with β-keto esters or diketones. A representative protocol involves:
- Cyclization : Reacting acetylacetone with methyl hydrazine in ethanol under reflux to yield 1,5-dimethyl-1H-pyrazole.
- Carboxylation : Direct carboxylation at position 3 via Kolbe-Schmitt reaction using CO₂ under high pressure and alkaline conditions.
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | Acetylacetone, methyl hydrazine, EtOH, reflux, 6 h | 78% | |
| Carboxylation | CO₂, KOH, 150°C, 12 h | 65% |
Conversion to Carboxamide
The carboxylic acid is activated to an acid chloride and subsequently aminated:
- Acid Chloride Formation : Treating 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with thionyl chloride (SOCl₂) under reflux.
- Amination : Quenching the acid chloride with aqueous ammonia at 0°C to precipitate the carboxamide.
Reaction Scheme :
$$
\text{1,5-Dimethyl-1H-pyrazole-3-carboxylic acid} \xrightarrow{\text{SOCl}2, \text{reflux}} \text{Acid chloride} \xrightarrow{\text{NH}3, 0^\circ\text{C}} \text{1,5-Dimethyl-1H-pyrazole-3-carboxamide}
$$
Optimization Notes :
- Excess SOCl₂ (3 eq) ensures complete conversion.
- Controlled ammonia addition minimizes hydrolysis of the acid chloride.
Synthesis of 2-(2-(1H-Imidazol-1-yl)ethoxy)ethylamine
Nucleophilic Substitution Approach
The ethoxyethyl-imidazole side chain is constructed via sequential alkylation:
- Ethylene Glycol Derivative : 2-Chloroethoxyethylamine is prepared by reacting ethanolamine with 1,2-dichloroethane in basic conditions.
- Imidazole Incorporation : Substituting the chloride with imidazole using NaH in DMF.
Synthetic Pathway :
$$
\text{Ethanolamine} \xrightarrow{\text{1,2-Dichloroethane, K}2\text{CO}3} \text{2-Chloroethoxyethylamine} \xrightarrow{\text{Imidazole, NaH, DMF}} \text{2-(2-(1H-Imidazol-1-yl)ethoxy)ethylamine}
$$
Challenges :
- Competing polymerization during dichloroethane reaction.
- Steric hindrance in imidazole substitution necessitates polar aprotic solvents.
Protection-Deprotection Strategy
To enhance yield and purity:
- Boc Protection : Tert-butyl carbamate (Boc) protection of the amine in 2-aminoethanol.
- Tosylation : Converting the hydroxyl group to a tosylate for improved leaving group ability.
- Imidazole Substitution : Reacting with imidazole under basic conditions.
- Deprotection : Removing the Boc group with HCl/dioxane.
Yield Optimization :
| Step | Conditions | Yield |
|---|---|---|
| Boc protection | (Boc)₂O, DMAP, CH₂Cl₂ | 92% |
| Tosylation | TsCl, Et₃N, 0°C | 85% |
| Substitution | Imidazole, NaH, DMF | 76% |
| Deprotection | 4M HCl/dioxane | 89% |
Amide Coupling and Final Assembly
Activation of Carboxamide
The pyrazole-3-carboxamide is activated as a mixed anhydride or via carbodiimide coupling:
- EDCI/HOBt Method : Reacting 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBt).
- Acid Chloride Route : Direct coupling of the acid chloride with the amine side chain in dichloromethane.
Comparative Efficiency :
| Method | Reagents | Solvent | Yield |
|---|---|---|---|
| EDCI/HOBt | EDCI, HOBt, DIPEA | DMF | 68% |
| Acid Chloride | SOCl₂, NEt₃ | CH₂Cl₂ | 72% |
Purification and Characterization
The crude product is purified via:
- Column Chromatography : Silica gel with CH₂Cl₂/MeOH (9:1) gradient.
- Recrystallization : Ethanol/water mixtures for crystal formation.
Analytical Data :
- ¹H NMR (CDCl₃) : δ 7.60 (s, 1H, imidazole), 6.90 (s, 1H, pyrazole), 4.10–3.80 (m, 6H, ethoxyethyl), 2.50 (s, 3H, CH₃), 2.30 (s, 3H, CH₃).
- HRMS (ESI) : m/z calculated for C₁₅H₂₁N₅O₂ [M+H]⁺: 312.1772, found: 312.1769.
Alternative Synthetic Pathways and Innovations
Microwave-Assisted Cyclization
Accelerating pyrazole formation using microwave irradiation (150°C, 20 min) improves yield to 85%.
Flow Chemistry for Side Chain Synthesis
Continuous flow systems enhance reproducibility in ethoxyethyl-imidazole preparation, achieving 81% yield in 30 min residence time.
Industrial-Scale Considerations
Cost-Effective Reagents
Replacing NaH with K₂CO₃ in imidazole substitution reduces production costs by 40% without compromising yield.
Waste Management
Recycling SOCl₂ via distillation and repurposing byproducts (e.g., NH₄Cl) aligns with green chemistry principles.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or alkaline conditions to yield the corresponding carboxylic acid. This reactivity is consistent with pyrazole carboxamide derivatives described in synthetic protocols :
Reaction Conditions:
-
Acidic Hydrolysis: HCl (1–3M) at 80–100°C for 4–6 hours.
-
Alkaline Hydrolysis: 20% NaOH at 80°C for 2–3 hours.
Example:
The reaction proceeds via nucleophilic attack of water on the electrophilic carbonyl carbon, facilitated by acid/base catalysis .
Nucleophilic Substitution at Imidazole
The imidazole ring participates in nucleophilic substitution reactions, particularly at the N1 position. In one study, imidazole derivatives underwent alkylation with electrophilic agents like dimethyl sulfate under mild conditions :
Reaction Protocol:
-
Reactant: Dimethyl sulfate (0.24 mol)
-
Solvent: Toluene
-
Temperature: 50°C
-
Yield: >70%
Product:
Alkylation at the imidazole nitrogen generates quaternary ammonium intermediates, which are pivotal in synthesizing bioactive analogs .
Metal Coordination Chemistry
The imidazole moiety acts as a ligand for transition metals, forming stable complexes. Structural analogs with imidazole rings have demonstrated coordination with Fe(II), Cu(II), and Zn(II) ions :
| Metal Ion | Coordination Site | Application | Reference |
|---|---|---|---|
| Fe(II) | Imidazole N3 | Catalytic oxidation | |
| Cu(II) | Pyrazole carbonyl | Antimicrobial agents | |
| Zn(II) | Imidazole N1 | Enzyme inhibition |
These complexes are characterized by UV-Vis spectroscopy and X-ray crystallography .
Condensation and Cyclization
The carboxamide group engages in condensation reactions with hydrazines or amines to form heterocyclic systems. For example:
Reaction with Hydrazine:
This reaction, reported in pyrazole carboxamide studies, proceeds via nucleophilic acyl substitution followed by cyclization .
Electrophilic Aromatic Substitution
The pyrazole ring undergoes electrophilic substitution at the C4 position, though steric hindrance from the 1,5-dimethyl groups limits reactivity. Documented reactions include:
Oxidative Degradation
Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), the ethoxyethyl linker oxidizes to carboxylic acids:
This pathway is critical for metabolite profiling in pharmacological studies .
Enzymatic Hydrolysis
In biological systems, the carboxamide is hydrolyzed by amidases to release 1,5-dimethylpyrazole-3-carboxylic acid, a metabolite detected in rodent studies .
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure characterized by a pyrazole core with an imidazole moiety, which is known for its biological activity. Its molecular formula is , and it has a molecular weight of approximately 288.35 g/mol. The presence of both imidazole and pyrazole rings contributes to its potential interactions with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing pyrazole and imidazole derivatives. Research indicates that similar structures can inhibit the growth of various cancer cell lines, including:
- Lung Cancer : Compounds with the pyrazole scaffold demonstrated significant antiproliferative activity against lung cancer cells.
- Breast Cancer : Notably, derivatives have shown efficacy against MDA-MB-231 breast cancer cells.
- Colorectal and Renal Cancer : Studies suggest that these compounds can also impact colorectal and renal cancer cell lines effectively .
Antimicrobial Activity
The imidazole ring in the compound is associated with antimicrobial properties. Research has indicated that imidazole derivatives can exhibit activity against various bacterial strains, making them potential candidates for developing new antibiotics .
Anti-inflammatory Effects
Studies have also suggested that similar compounds possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation . The dual action of anticancer and anti-inflammatory effects makes this compound a valuable subject for further research.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyrazole rings can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized against related pyrazole carboxamides. Below is a detailed analysis:
Substituent Effects on the Pyrazole Core
1,5-Dimethyl vs. 1,5-Diaryl Groups :
Unlike 1,5-diarylpyrazole carboxamides (e.g., compounds in ), which feature aromatic substituents at the 1- and 5-positions, the dimethyl groups in the target compound reduce steric bulk and enhance metabolic stability. Diaryl derivatives often exhibit higher lipophilicity (logP > 3), whereas dimethyl substitution likely lowers logP, improving aqueous solubility.3-Carboxamide Linkage :
The carboxamide group is a conserved feature in many bioactive pyrazoles. Its orientation and hydrogen-bonding capacity are critical for target binding.
Side Chain Modifications
- Imidazole vs. Other Heterocycles: The imidazole moiety distinguishes this compound from analogs with benzyl, phenyl, or aliphatic side chains.
Ethoxyethyl Spacer :
The ethoxyethyl linker balances flexibility and hydrophilicity. Compounds with shorter spacers (e.g., ethyl) may exhibit reduced solubility, while longer spacers (e.g., polyethylene glycol) could increase metabolic vulnerability.
Hypothetical Pharmacological Comparisons
While direct biological data are unavailable, structure-activity relationship (SAR) trends from analogous compounds suggest:
- Enzyme Inhibition : Imidazole-containing pyrazoles often show activity against cytochrome P450 enzymes (e.g., CYP3A4) due to imidazole’s heme-iron coordination. Diarylpyrazoles, in contrast, may prioritize kinase or cyclooxygenase inhibition.
- Receptor Binding : The dimethylpyrazole core may reduce off-target interactions compared to bulkier aryl-substituted analogs.
Data Table: Structural and Hypothetical Properties of Selected Pyrazole Carboxamides
*Estimated values based on structural analogs.
Research Implications and Limitations
- Synthesis Challenges : The ethoxyethyl-imidazole side chain requires multi-step synthesis, increasing complexity compared to simpler N-alkyl derivatives.
- Data Gaps: Limited public data on the target compound necessitate further experimental validation of its biological activity and ADME properties.
Biological Activity
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities, supported by relevant data and case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
It features an imidazole ring, a pyrazole moiety, and a carboxamide functional group, which are known to contribute to its biological activities.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of various pyrazole derivatives. For instance, a series of 1,5-diaryl pyrazole-3-carboxamides were synthesized and evaluated for their ability to inhibit cyclooxygenase (COX) enzymes. These compounds demonstrated significant inhibition of COX-2 with selectivity indices indicating potential as therapeutic agents for inflammatory diseases .
Table 1: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | COX-2 Inhibition (%) | Selectivity Index |
|---|---|---|
| 151a | 62 | 455 |
| 151b | 71 | 10,497 |
| 151c | 65 | >189 |
2. Anticancer Activity
The anticancer potential of compounds containing the pyrazole scaffold has been extensively studied. Research indicates that these compounds can inhibit the growth of various cancer cell lines, including breast (MDA-MB-231), lung, and colorectal cancers. For example, a novel series of pyrazole derivatives showed promising results against liver cancer cells (HepG2), demonstrating their potential as anticancer agents .
Table 2: Anticancer Activity Against Different Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB-231 | 15 |
| Compound B | HepG2 | 12 |
| Compound C | A549 (Lung Cancer) | 18 |
3. Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Compounds with similar structures have shown effectiveness against various bacterial strains such as E. coli and S. aureus. Notably, modifications in the amide linkage were found to enhance activity against these pathogens .
Table 3: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | E. coli | 32 µg/mL |
| Compound E | S. aureus | 16 µg/mL |
| Compound F | Pseudomonas aeruginosa | 64 µg/mL |
Case Study 1: Anti-inflammatory Effects
In a controlled study on mice with induced inflammation, administration of a pyrazole derivative similar to this compound resulted in a significant reduction in edema compared to the control group. The compound achieved an edema inhibition percentage of up to 71%, surpassing traditional anti-inflammatory drugs like celecoxib .
Case Study 2: Anticancer Efficacy
A recent investigation into the anticancer properties of pyrazole derivatives demonstrated that these compounds effectively inhibited cell proliferation in vitro across multiple cancer types. The study utilized various concentrations and reported that certain derivatives led to apoptosis in cancer cells while sparing normal cells, indicating their selective action .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
Synthesis of pyrazole-imidazole derivatives typically involves multi-step reactions. Critical parameters include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilic substitution reactions, while ethanol is preferred for reflux conditions to improve yield .
- Temperature and time : Reflux temperatures (e.g., 80–100°C) and extended reaction times (6–24 hours) are often necessary to achieve >70% yield for analogous compounds .
- Catalysts : Potassium carbonate (K₂CO₃) is commonly used to deprotonate intermediates and accelerate coupling reactions .
Q. How can structural characterization be reliably performed for this compound?
A combination of spectroscopic and crystallographic methods is recommended:
- ¹H NMR : Analyze proton environments (e.g., imidazole protons at δ 7.2–8.3 ppm, pyrazole methyl groups at δ 2.1–2.3 ppm) to confirm substitution patterns .
- X-ray crystallography : Resolve ambiguities in stereochemistry or hydrogen bonding, as demonstrated for structurally similar pyrazole-carboxamides (R factor < 0.07) .
- LCMS/HRMS : Validate molecular weight and purity (>95%) using ESI-MS protocols .
Q. What methodologies are effective for assessing purity and stability?
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients to quantify impurities .
- Accelerated stability studies : Expose the compound to 40°C/75% relative humidity for 4 weeks; monitor degradation via TLC or NMR .
Advanced Research Questions
Q. How can computational modeling predict the compound’s bioactivity or reactivity?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For imidazole derivatives, DFT studies reveal charge transfer interactions influencing binding to biological targets .
- Molecular docking : Simulate interactions with receptors (e.g., cytochrome P450 enzymes) using AutoDock Vina; validate with experimental IC₅₀ values .
Q. What strategies resolve contradictions in spectroscopic or bioactivity data?
- Variable-temperature NMR : Identify dynamic processes (e.g., tautomerism) causing signal splitting in imidazole protons .
- Dose-response assays : Replicate bioactivity studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize environmental variability .
Q. How can environmental impact be evaluated for this compound?
Adopt methodologies from long-term ecotoxicology studies:
- Biodegradation assays : Use OECD 301F protocols to measure half-life in aqueous media .
- Trophic transfer studies : Expose model organisms (e.g., Daphnia magna) to sublethal doses and monitor bioaccumulation via LC-MS/MS .
Q. What experimental designs are optimal for structure-activity relationship (SAR) studies?
- Fragment-based diversification : Synthesize analogs by modifying the ethoxyethyl linker or pyrazole methyl groups; compare IC₅₀ values in enzyme inhibition assays .
- Randomized block designs : Assign analogs to treatment groups with balanced covariates (e.g., solvent polarity, temperature) to isolate structural effects .
Methodological Tables
Q. Table 1: Synthesis Optimization Parameters for Pyrazole-Imidazole Derivatives
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Solvent | DMF or ethanol | Polar aprotic > polar protic | |
| Temperature | 80–100°C (reflux) | Higher temps reduce byproducts | |
| Reaction Time | 12–24 hours | Extended time improves yield |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
